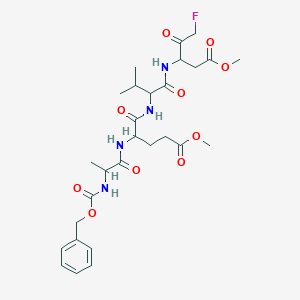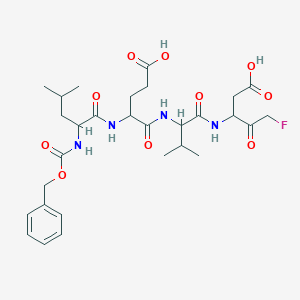
Protein SSX4 (41-60)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein SSX4
Wissenschaftliche Forschungsanwendungen
Cancer/Testis Antigens in Melanoma and Cancer Immunotherapy
- The SSX genes, including SSX4, are expressed aberrantly in various cancers, including melanoma. They are part of the cancer/testis antigens, suggesting their potential as targets for cancer immunotherapy. Research shows that SSX expression in melanoma is heterogeneous and variable, emphasizing the need to assess SSX expression status for immunotherapy trials (N. R. dos Santos et al., 2000).
Interactions with Other Proteins and Implications for Cellular Growth
- SSX proteins, including SSX4, interact with various proteins, such as RAB3IP and SSX2IP. These interactions could have significant implications for the mechanisms underlying normal and malignant cellular growth, potentially offering insights into cancer pathology and treatment (D. D. de Bruijn et al., 2002).
Structure Determination Techniques
- Advanced techniques like serial femtosecond crystallography (SFX) using x-ray free-electron lasers (XFEL) could be utilized for high-resolution structural information of proteins including SSX4. Such techniques are crucial for analyzing the structure of difficult-to-crystallize molecules, potentially including SSX4 (S. Boutet et al., 2012).
Epitope Identification for Immunotherapy
- Identification of HLA-A*0201-restricted epitopes in the SSX family, including SSX4, is key for cancer immunotherapy. Certain epitopes from SSX proteins can induce strong CTL immune responses, suggesting their utility in peptide-mediated immunotherapy against SSX-expressing tumors (Yangdong He et al., 2008).
Multiplexed Protein Measurement Technologies
- Technologies like multiplexed protein measurement, which allow for the simultaneous measurement of many proteins, can be applied to study the abundance and interaction of SSX4 in various biological samples. This is crucial for comprehensive proteomic surveys and understanding protein networks (S. Kingsmore, 2006).
Protein-SSDNA Interactions
- Studies on proteins like the E. coli single-stranded DNA-binding protein (SSB) and their interactions with oligonucleotides can provide insights into the interactions of SSX4 with DNA, which is crucial for understanding its role in cancer and potential therapeutic targets (B. Merrill et al., 1984).
Bacteriophage T4 Proteins and DNA Replication
- Understanding the mechanism of DNA unwinding and replication in bacteriophage T4 proteins may offer insights into the functions of SSX4 in cellular processes, as it could share similar replication or transcriptional mechanisms (K. Raney et al., 1996).
Identification of Immunogenic Peptides
- Research on the identification of immunogenic peptides in SSX family members, including SSX4, is crucial for developing targeted cancer therapies. These peptides can be used to elicit specific immune responses in cancer treatment (E. Godefroy et al., 2007).
SSX4 in Protein-Protein Interactions and DNA Replication
- Studies on bacteriophage T4 proteins' interactions and replication processes could provide analogies for understanding SSX4's role in human cells, particularly regarding protein-protein interactions and DNA replication mechanisms (Kyoko Tarumi & T. Yonesaki, 1995).
Structure and Mechanism of Nucleases
- Research on SLX4-regulated structure-selective nucleases (SSEs) can be insightful for understanding SSX4, as it may have similar structural or functional properties. This knowledge is significant for understanding the mechanisms underlying DNA repair and genomic stability (M. Nowotny & V. Gaur, 2016).
Eigenschaften
Sequenz |
KSSEKIVYVYMKLNYEVMTK |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX4 (41-60) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





